Arthothelin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

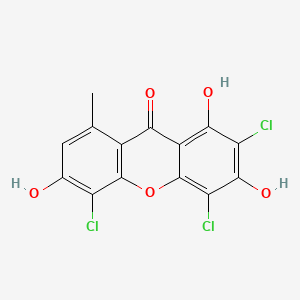

Arthothelin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 6, chloro groups at positions 2, 4 and 5 and a methyl group at position 8. It has been isolated from the lichen, Lecanora iseana. It has a role as a lichen metabolite. It is a member of xanthones, a polyphenol and an organochlorine compound.

科学研究应用

Pharmacological Applications

Antimicrobial Properties

Arthothelin exhibits notable antimicrobial activity. Studies have shown that xanthones from lichens, including this compound, can inhibit the growth of various bacterial strains and fungi. This property makes them potential candidates for developing new antimicrobial agents to combat resistant strains of pathogens .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The ability of this compound to scavenge free radicals suggests its potential use in dietary supplements and therapeutic formulations aimed at reducing oxidative damage .

Anti-Cancer Potential

Xanthones, including this compound, have been investigated for their anti-cancer properties. They are believed to disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines. The ongoing research into their mechanisms of action could lead to the development of novel cancer therapies .

Industrial Applications

Natural Dyes

this compound has been identified as a natural dye component derived from lichens. Its application in textile dyeing processes is gaining interest due to the growing demand for eco-friendly and sustainable dye sources. The unique color properties of this compound make it suitable for use in various artistic and industrial applications .

Biotechnology

The unique chemical structure of this compound allows it to be utilized in nanotechnology and material science. Its phenolic structure enables the synthesis of nanoparticles with specific properties for biomedical applications, such as drug delivery systems and biosensors .

Case Studies

Future Research Directions

Future studies should focus on:

- Detailed mechanistic studies to understand the biological activities of this compound.

- Development of formulations incorporating this compound for therapeutic uses.

- Exploration of sustainable extraction methods from lichen sources to enhance its availability for industrial applications.

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for identifying and characterizing Arthothelin in lichen species?

this compound, a chlorinated xanthone, is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect its molecular ion peaks (e.g., m/z 318 [M+H]⁺) and fragmentation patterns. Thin-layer chromatography (TLC) with specific solvent systems (e.g., toluene:acetic acid, 85:15) can separate this compound from co-occurring metabolites like 6-O-methylthis compound . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1H- and 13C-NMR, to resolve aromatic protons (e.g., 6.2–7.0 ppm regions) and confirm substituent positions (e.g., chlorine atoms at C-5 and C-7) .

Q. How can researchers investigate the biosynthetic pathways of this compound in lichens?

Biosynthetic studies often involve isotopic labeling (e.g., 13C-acetate) to trace precursor incorporation into the xanthone backbone. Comparative metabolomic profiling of lichen species (e.g., Tetramelas anisomerus vs. T. darbishirei) can reveal biosynthetic intermediates. Genetic analysis of polyketide synthase (PKS) gene clusters in lichen mycobionts may further elucidate enzymatic steps .

Q. What experimental designs are critical for analyzing this compound’s structural stability under varying environmental conditions?

Stability studies should include controlled exposure to UV light, humidity, and temperature gradients. Analytical techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity changes, while HPLC-MS monitors degradation products (e.g., dechlorinated derivatives) .

Q. How does this compound’s presence influence lichen ecology, and what methods quantify its ecological role?

Field surveys paired with HPLC quantification can correlate this compound concentrations with environmental stressors (e.g., pollution, pH). In vitro bioassays (e.g., antifungal activity against Aspergillus spp.) evaluate its ecological function as a defensive metabolite .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound distribution data across lichen taxa?

Discrepancies (e.g., this compound reported in Tetramelas anisomerus but absent in closely related T. subpedicellatus) require re-evaluation of taxonomic classifications using molecular phylogenetics (ITS rDNA sequencing) and validation of metabolite profiles via replicate sampling across geographic regions .

Q. What challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Key challenges include regioselective chlorination and methylation. Microwave-assisted synthesis improves yield for intermediates like 1-chloro-2,4-dihydroxy-6-methylbenzene. NMR-guided purification ensures derivative purity, while in silico docking predicts bioactivity .

Q. How can chemotaxonomic studies using this compound address species delimitation conflicts in lichenology?

Multivariate statistical analysis (e.g., principal component analysis) of HPLC-MS datasets from type specimens can establish chemotaxonomic markers. Cross-validation with morphological traits (e.g., ascospore dimensions: 16–24 × 6–10 µm in T. anisomerus) strengthens species boundaries .

Q. What methodologies ensure reproducibility in this compound isolation and quantification?

Standardized protocols should detail lichen extraction (e.g., acetone:water, 7:3), cleanup steps (solid-phase extraction), and internal standards (e.g., usnic acid). Interlaboratory validation via round-robin tests minimizes variability in MS and NMR data .

Q. How can multi-omics approaches (genomics, metabolomics) advance this compound research?

Integrating transcriptomic data from lichen symbionts with metabolomic networks identifies candidate genes (e.g., halogenases) involved in this compound biosynthesis. Genome mining of lichen-associated bacteria may reveal horizontal gene transfer events influencing metabolite diversity .

Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data in pharmacological screens?

Dose-response curves (e.g., IC50 values) should be analyzed using nonlinear regression models. Bayesian hierarchical models account for batch effects in high-throughput screening, while false discovery rate (FDR) correction adjusts for multiple comparisons in omics datasets .

属性

CAS 编号 |

20716-96-5 |

|---|---|

分子式 |

C14H7Cl3O5 |

分子量 |

361.6 g/mol |

IUPAC 名称 |

2,4,5-trichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |

InChI |

InChI=1S/C14H7Cl3O5/c1-3-2-4(18)7(15)13-5(3)10(19)6-11(20)8(16)12(21)9(17)14(6)22-13/h2,18,20-21H,1H3 |

InChI 键 |

NTAXLEHKEDVPRK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)O |

规范 SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)O |

Key on ui other cas no. |

20716-96-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。